8-Fluoroquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

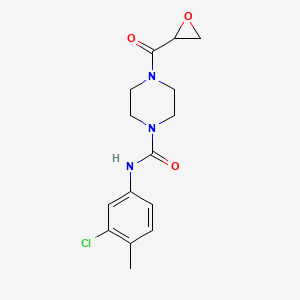

8-Fluoroquinoline-3-carbaldehyde is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline and its derivatives have been used as leads in drug development due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehydes, which are similar to 8-Fluoroquinoline-3-carbaldehyde, has been achieved by the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-3-carbaldehyde is similar to that of 8-Fluoroquinoline, which has a molecular formula of C9H6FN . The presence of the aldehyde functional group in the 3-position differentiates it from 8-Fluoroquinoline .

Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .

Applications De Recherche Scientifique

Antibacterial Activity

8-Fluoroquinoline-3-carbaldehyde and its derivatives have shown significant antibacterial activity . For instance, compounds synthesized from 2-Chloro-7-fluoroquinoline-3-carbaldehydes demonstrated activity against E. coli, P. aeruginosa, S. aureus and S. pyogenes . Specifically, compound 8 showed better inhibition zone against P. aeruginosa compared with ciprofloxacin .

Antioxidant Activity

These compounds also exhibit antioxidant activities. The IC 50 for the radical scavenging activity of the synthesized compounds were from 5.31 to 16.71 μg/mL .

Enzyme Inhibition

The synthesized compounds from 8-Fluoroquinoline-3-carbaldehyde have shown to inhibit enzymes like E. coli DNA gyrase B and human topoisomerase IIα . The binding affinities of the synthesized compounds were from − 6.1 to − 7.2 kcal/mol against E. coli DNA gyrase B and − 6.8 to − 7.4 kcal/mol against human topoisomerase IIα .

Drug Development

8-Fluoroquinoline-3-carbaldehyde is used as a scaffold in drug development . The drug likeness properties were assessed using SwissADME and PreADMET . All of the synthesized compounds obeyed Lipinski’s rule of five without violation .

Synthesis of Novel Quinoline Derivatives

8-Fluoroquinoline-3-carbaldehyde is used in the synthesis of novel quinoline derivatives . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles. The aldehyde functional group was also converted to carboxylic acid and imine groups using oxidizing agent and various amines .

Synthesis of Pinacol of Quinoline

A novel pinacol of quinoline was synthesized by pinacolinazation of 2-methoxyquinoline-3-carbaldehyde which was achieved by aluminum powder-potassium hydroxide reagent combination at ambient temperature in methanol .

Mécanisme D'action

While the specific mechanism of action for 8-Fluoroquinoline-3-carbaldehyde is not mentioned in the retrieved papers, quinoline derivatives have been found to exhibit various biological activities . These compounds are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Safety and Hazards

The safety data sheet for 8-Fluoroquinoline-3-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Quinoline and its derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . Hence, compounds with such scaffold have been used as leads in drug development . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Propriétés

IUPAC Name |

8-fluoroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYDHUNAAEUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-3-carbaldehyde | |

CAS RN |

1258638-54-8 |

Source

|

| Record name | 8-fluoroquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2535124.png)

![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)

![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)

![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)